1,4-Dihydroxy-2-butanon

Übersicht

Beschreibung

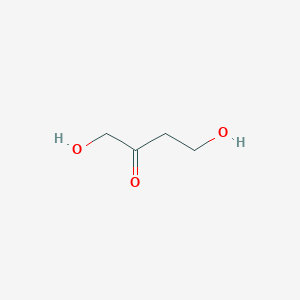

1,4-Dihydroxy-2-butanone is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,4-Dihydroxy-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dihydroxy-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Rolle in der Riboflavinbiosynthese

1,4-Dihydroxy-2-butanon spielt eine entscheidende Rolle bei der Biosynthese von Riboflavin, auch bekannt als Vitamin B2 . Riboflavin dient als Vorläufer für Flavocoenzyme (FMN und FAD) und ist für alle lebenden Organismen essentiell . Die beiden entscheidenden enzymatischen Schritte der Riboflavinbiosynthese werden in Pflanzen von bifunktionalen RIBA-Enzymen durchgeführt, die aus GTP-Cyclohydrolase II (GCHII) und 3,4-Dihydroxy-2-butanon-4-phosphat-Synthase (DHBPS) bestehen .

Industrielle Riboflavinproduktion

In der industriellen Riboflavinproduktion ist this compound ein wichtiges Zwischenprodukt . Eines der Proteine, die vom Riboflavin-Operon von Bacillus subtilis kodiert werden, RibA, wurde als geschwindigkeitsbestimmendes Enzym in einem industriellen Riboflavin-produzierenden Stamm identifiziert . Beide enzymatischen Aktivitäten von RibA, die 3,4-Dihydroxy-2-butanon-4-phosphat-Synthase-Aktivität, die sich in der N-terminalen Hälfte des Proteins befindet, und die GTP-Cyclohydrolase-II-Aktivität der C-terminalen Domäne, sind für die verbesserte Riboflavinproduktivität notwendig .

Rolle in der Flavocoenzymsynthese

This compound ist an der Synthese von Flavinmononukleotid (FMN) und Flavinadenindinukleotid (FAD) beteiligt, die essentielle Kofaktoren für zahlreiche Enzyme (z. B. Dehydrogenasen, Oxidasen, Reduktasen) sind, die an ein- und zwei-Elektronen-Oxidations-Reduktions-Prozessen beteiligt sind, die für wichtige Stoffwechselwege in allen Organismen entscheidend sind .

Rolle in der Pflanzenphysiologie

In Pflanzen werden die RIBA-Proteine, zu denen auch die 3,4-Dihydroxy-2-butanon-4-phosphat-Synthase (DHBPS) gehört, in die Chloroplasten verlagert . Dies deutet auf eine Rolle von this compound in der Pflanzenphysiologie hin, insbesondere in Prozessen, die in den Chloroplasten stattfinden .

Rolle in der Gentechnik

Die Gene, die die Enzyme kodieren, die an der Synthese von this compound beteiligt sind, wie z. B. RibA, können für gentechnische Zwecke manipuliert werden

Wirkmechanismus

Target of Action

The primary target of 1,4-Dihydroxy-2-butanone is the riboflavin biosynthetic pathway in bacteria . This pathway is crucial for the survival of bacteria and is absent in humans, making it an emerging target for antimicrobial drugs .

Mode of Action

1,4-Dihydroxy-2-butanone interacts with the enzymes of the riboflavin biosynthetic pathway, specifically the 3,4-dihydroxy-2-butanone 4-phosphate synthase . This interaction leads to changes in the pathway, affecting the survival and growth of bacteria .

Biochemical Pathways

The affected pathway is the riboflavin biosynthetic pathway , which consists of seven distinct enzymes . The interaction of 1,4-Dihydroxy-2-butanone with this pathway affects the production of riboflavin, a vital component for various cellular functions .

Pharmacokinetics

Its physical and chemical properties such as density (1201g/cm3) and boiling point (242692ºC at 760 mmHg) have been reported . These properties can impact the compound’s bioavailability, but further studies are needed to fully understand its pharmacokinetics.

Result of Action

The action of 1,4-Dihydroxy-2-butanone on the riboflavin biosynthetic pathway can lead to a decrease in the survival and growth of bacteria . This is due to the reduced production of riboflavin, which is essential for various cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Dihydroxy-2-butanone. For instance, in the industrial production of riboflavin through fermentation, overexpression of certain genes in the purine biosynthesis pathway has been shown to increase riboflavin production . This suggests that genetic and environmental factors can influence the efficacy of 1,4-Dihydroxy-2-butanone in inhibiting the riboflavin biosynthetic pathway.

Biochemische Analyse

Biochemical Properties

1,4-Dihydroxy-2-butanone plays a significant role in the biosynthesis of riboflavin (vitamin B2), an essential nutrient involved in various biological oxidation processes . The conversion steps from inosine monophosphate (IMP) to 3,4-dihydroxy-2-butanone 4-phosphate (DARPP) are critical in riboflavin production . The genes encoding enzymes involved in these reactions are guaB, guaA, gmk, ndk, and ribA .

Cellular Effects

1,4-Dihydroxy-2-butanone influences cellular function by participating in the metabolic pathways of riboflavin biosynthesis . It interacts with various enzymes and proteins, including GTP cyclohydrolase II and NADH oxidase , affecting cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of 1,4-Dihydroxy-2-butanone involves its conversion into DARPP, a key intermediate in the riboflavin biosynthesis pathway . This process is catalyzed by several enzymes, including GTP cyclohydrolase II and NADH oxidase . These enzymes facilitate the cleavage of GTP and the conversion of DARPP, thereby influencing gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Dihydroxy-2-butanone can change over time. For instance, the nanoparticle-supported cofactor regeneration system becomes more stable, and the yield of riboflavin turns out to be almost twice that of the free enzyme system after a 12-hour reaction .

Dosage Effects in Animal Models

The effects of 1,4-Dihydroxy-2-butanone in animal models vary with different dosages. Specific studies detailing the dosage effects of 1,4-Dihydroxy-2-butanone in animal models are currently limited .

Biologische Aktivität

1,4-Dihydroxy-2-butanone (DHB) is a significant compound in biochemical pathways, particularly in the biosynthesis of riboflavin (vitamin B2). This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of 1,4-Dihydroxy-2-butanone

1,4-Dihydroxy-2-butanone is a simple organic compound with the molecular formula and a molecular weight of approximately 104.10 g/mol. It is primarily involved in the riboflavin biosynthetic pathway, which is essential for various biological oxidation processes in microorganisms.

Target Enzyme:

The primary target of 1,4-dihydroxy-2-butanone is the enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS) . This enzyme catalyzes a crucial step in the riboflavin biosynthesis pathway by converting d-ribulose 5-phosphate into l-3,4-dihydroxy-2-butanone 4-phosphate and formate .

Biochemical Pathways:

The riboflavin biosynthetic pathway consists of several enzymes that are vital for the survival of many pathogenic bacteria but are absent in humans. This makes DHBPS a potential target for antibiotic development .

Biological Effects

Cellular Impact:

1,4-Dihydroxy-2-butanone affects cellular functions by participating in metabolic pathways related to riboflavin synthesis. Its role in inhibiting DHBPS can lead to reduced bacterial growth and survival, highlighting its potential as an antibacterial agent .

Pharmacokinetics:

The compound has specific physical properties that influence its stability and efficacy in biological systems. For instance, it has a density of and a boiling point of approximately at standard atmospheric pressure.

Case Studies

-

Antibacterial Activity:

A study characterized the inhibition mechanism of DHBPS from Vibrio cholerae using competitive inhibitors like 4-phospho-d-erythronohydroxamic acid (4PEH). This inhibitor mimics the substrate and binds to the active site, offering insights into designing novel antibiotics targeting this enzyme . -

Microbial Transformations:

Research demonstrated that the yeast Candida boidinii KK912 can efficiently oxidize sec-hydroxyl groups to produce 1,4-dihydroxy-2-butanone from 1,2,4-butanetriol. This biotransformation showcases the compound's utility in microbial synthesis processes for valuable intermediates. -

Stereoinversion Processes:

The yeast Sterigmatomyces elviae DSM 70852 was shown to stereo-specifically convert racemic 1,2,4-butanetriol into enantiomerically pure compounds using DHB as an intermediate. This highlights its importance in pharmaceutical applications where specific stereochemistry is crucial.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 104.10 g/mol |

| Density | |

| Boiling Point | |

| Role in Biosynthesis | Riboflavin precursor |

Eigenschaften

IUPAC Name |

1,4-dihydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJODPUPYBBDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474858 | |

| Record name | 1,4-DIHYDROXY-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-86-3 | |

| Record name | 1,4-Dihydroxy-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-DIHYDROXY-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,4-Dihydroxy-2-butanone interact with enzymes, and what are the downstream effects?

A: Research indicates that a derivative of 1,4-Dihydroxy-2-butanone, 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate, acts as an affinity label for enzymes that bind sugar bisphosphates. [, ] One such enzyme is ribulosebisphosphate carboxylase/oxygenase, a crucial enzyme in photosynthesis. Studies have shown that 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate modifies specific lysyl and cysteinyl residues in this enzyme, leading to its inactivation. [] This inactivation is prevented by the presence of substrates or competitive inhibitors, suggesting that the modified residues are located within or near the enzyme's active site. [] This interaction provides valuable insights into the enzyme's structure and function.

Q2: What is the structural characterization of 1,4-Dihydroxy-2-butanone?

A: 1,4-Dihydroxy-2-butanone has the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol. While specific spectroscopic data for 1,4-Dihydroxy-2-butanone is not available within the provided research, its derivatives, like 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate, have been synthesized and characterized. [, ] These characterizations likely involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Q3: Can you elaborate on the catalytic properties and applications of 1,4-Dihydroxy-2-butanone?

A: While 1,4-Dihydroxy-2-butanone itself may not possess direct catalytic properties, it serves as a valuable precursor in microbial transformations. Studies demonstrate that the methanol yeast Candida boidinii KK912 can oxidize the sec-hydroxyl group of 1,2,4-butanetriol to produce 1,4-Dihydroxy-2-butanone with high yield. [] This biocatalytic process highlights the potential of microbial systems for the efficient and selective synthesis of valuable chemical intermediates like 1,4-Dihydroxy-2-butanone.

Q4: How is 1,4-Dihydroxy-2-butanone involved in microbial stereoinversion processes?

A: Research shows the yeast Sterigmatomyces elviae DSM 70852 can stereo-specifically convert racemic 1,2,4-butanetriol to (S)-1,2,4-butanetriol. [] This process involves the oxidation of (R)-1,2,4-butanetriol to 1,4-Dihydroxy-2-butanone, followed by its reduction to the desired (S)-enantiomer. [] This microbial stereoinversion demonstrates a valuable application of 1,4-Dihydroxy-2-butanone as an intermediate in the production of enantiomerically pure compounds, which are highly sought after in pharmaceutical and fine chemical industries.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.